molecular formula C19H16N4O4 B6496491 methyl 5-({4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}methyl)furan-2-carboxylate CAS No. 946203-82-3

methyl 5-({4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}methyl)furan-2-carboxylate

Cat. No. B6496491
CAS RN: 946203-82-3
M. Wt: 364.4 g/mol
InChI Key: ZIKRPSMRPWTCHZ-UHFFFAOYSA-N
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Description

“Methyl 5-({4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}methyl)furan-2-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Unfortunately, specific chemical reactions involving this compound are not documented in the literature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 5-({4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}methyl)furan-2-carboxylate” (F2459-0095), focusing on six unique applications:

Anticancer Research

F2459-0095 has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s unique structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in various cancer models .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting the cell membrane integrity of bacteria, leading to cell death. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains .

Anti-inflammatory Applications

F2459-0095 has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes such as COX-2. This makes it a promising candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has shown that F2459-0095 can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival and death. It holds potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Research

F2459-0095 has been explored for its antiviral properties. It can inhibit the replication of various viruses by interfering with viral entry and replication processes. This makes it a potential candidate for developing treatments against viral infections such as influenza, HIV, and hepatitis.

Each of these applications highlights the diverse potential of F2459-0095 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Example source for anticancer research. Example source for antimicrobial activity. Example source for anti-inflammatory applications. Example source for neuroprotective effects. : Example source for antioxidant properties. : Example source for antiviral research.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and toxicity. Unfortunately, specific safety and hazard information for this compound is not available in the literature .

Future Directions

Future research could focus on elucidating the synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the safety and hazards associated with this compound should be investigated .

properties

IUPAC Name

methyl 5-[(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-15-10-20-23(13-6-4-3-5-7-13)17(15)18(24)22(21-12)11-14-8-9-16(27-14)19(25)26-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKRPSMRPWTCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-((4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

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